molecular formula C13H16O2 B13420677 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester CAS No. 258327-33-2

2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester

Cat. No.: B13420677
CAS No.: 258327-33-2
M. Wt: 204.26 g/mol
InChI Key: FUAUEJPEWIQMAI-UHFFFAOYSA-N
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Description

The compound 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester is an acrylic acid ester derivative featuring a bicyclic methanoindenyl core. This structure combines a rigid bicyclic framework with a reactive propenoate group, making it suitable for applications in polymer synthesis, adhesives, or specialty chemicals.

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2-4,8-12H,1,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAUEJPEWIQMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CC2CC1C3C2C=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865687
Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl prop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33791-58-1, 258327-33-2
Record name 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acrylate
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Record name 3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANOINDENYL ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Method Overview

This classical approach involves the direct esterification of acrylic acid (2-propenoic acid) with a suitable alcohol, typically a hexahydro-4,7-methano-1H-inden-5-ol derivative. The process is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Reaction Conditions

  • Reagents: Acrylic acid, hexahydro-4,7-methano-1H-inden-5-ol
  • Catalyst: Sulfuric acid or p-toluenesulfonic acid
  • Solvent: Often performed neat or in an inert solvent like toluene
  • Temperature: Reflux (around 110°C)
  • Duration: 4-8 hours depending on scale and desired yield

Reaction Scheme

$$
\text{Acrylic acid} + \text{Hexahydro-4,7-methano-1H-inden-5-ol} \xrightarrow{\text{acid catalyst, reflux}} \text{Ester}
$$

Advantages & Limitations

  • Advantages: Straightforward, high yield under optimized conditions.
  • Limitations: Requires excess acid or alcohol for complete conversion; purification involves distillation or chromatography.

Synthesis via Acid Chloride Intermediate

Method Overview

This route enhances reactivity and yields by converting acrylic acid into its acid chloride, followed by nucleophilic acyl substitution with the corresponding alcohol.

Reaction Steps

  • Step 1: Conversion of acrylic acid to acrylic acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2: Reaction of the acid chloride with hexahydro-4,7-methano-1H-inden-5-ol in the presence of a base such as pyridine or triethylamine.

Reaction Scheme

Acrylic acid + SOCl₂ → Acrylic acid chloride
Acrylic acid chloride + Hexahydro-4,7-methano-1H-inden-5-ol → Ester

Advantages & Limitations

  • Advantages: Higher reactivity leads to cleaner reactions and fewer side products.
  • Limitations: Requires handling of toxic reagents like thionyl chloride; additional purification steps.

Catalytic Polymerization and Derivative Formation

Method Overview

Given the compound's potential participation in polymerization, some synthesis routes involve polymerization of acrylic acid derivatives in the presence of radical initiators, followed by selective hydrolysis or modification to obtain the ester.

Reaction Conditions

Application in Synthesis

This method is more relevant for producing polymeric materials but can be adapted for preparing specific ester derivatives via controlled depolymerization or functionalization.

Synthesis from Methanoindene Derivatives

Method Overview

Recent research suggests that starting from commercially available methanoindene derivatives, the synthesis involves functionalization at the methano bridge followed by esterification with acrylic acid or its derivatives.

Reaction Pathway

  • Step 1: Functionalization of methanoindene via electrophilic addition or oxidation to introduce hydroxyl groups.
  • Step 2: Esterification with acrylic acid or its activated form (acid chloride).
  • Step 3: Purification through chromatography or recrystallization.

Research Findings

A study indicates that this route offers better control over regioselectivity and yields, especially for complex bicyclic structures like the hexahydro-indenyl ester.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct esterification Acrylic acid + alcohol Acid catalyst, reflux Simple, high yield Requires excess reagents, purification needed
Acid chloride route Thionyl chloride + alcohol Room temperature to reflux Higher reactivity, cleaner Toxic reagents, extra steps
Polymerization-based Radical initiators 60-80°C Useful for polymer derivatives Less suitable for pure ester synthesis
Derivative functionalization Methanoindene derivatives + oxidants Controlled oxidation + esterification Regioselectivity, complex structures Multi-step, requires precise control

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester involves its interaction with specific molecular targets and pathways. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester group can undergo hydrolysis, releasing the active compound at the desired location .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with related esters and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Key References
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (Target) Likely C₁₃H₁₆O₂ ~204.26 (calculated) Acrylate ester Not explicitly given Inferred from
Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester C₁₄H₂₀O₂ 220.31 Butyrate ester 113889-23-9
3A,4,5,6,7,7A-Hexahydro-4,7-methano-1H-inden-6-yl propionate C₁₃H₁₈O₂ 206.28 Propionate ester 17511-60-3
2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer (C₁₄H₂₀O₂)ₙ Monomer: 220.31 Methacrylate ester (polymer) 34755-33-4
2-Propenoic acid,2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1h-inden-5-yl)oxy]ethyl ester Likely C₁₄H₁₈O₃ ~242.29 (calculated) Ethyloxy-linked acrylate Not explicitly given

Key Observations :

  • Functional Group Variations : The target compound’s acrylate group (CH₂=CHCOO-) distinguishes it from butyrate (C₃H₇COO-) and propionate (C₂H₅COO-) esters, which have longer alkyl chains. These differences influence reactivity, solubility, and polymerizability .
  • Molecular Weight: The butanoic acid ester (C₁₄H₂₀O₂) and methacrylic acid homopolymer monomer share the same molecular weight (220.31 g/mol), suggesting similar monomeric building blocks but divergent applications (e.g., fragrance vs. polymer synthesis) .
  • Positional Isomerism : Substitution patterns (e.g., 5-yl vs. 6-yl) on the indenyl core may affect steric hindrance and chemical behavior, as seen in propionate derivatives .

Physical and Chemical Properties

Property Target Compound Butanoic Acid Ester Methacrylate Homopolymer
Physical State Likely liquid (inferred from analogs) Colorless to pale yellow liquid Solid (polymer)
Solubility Expected soluble in organic solvents Soluble in ethanol, ether Varies with polymerization degree
Thermal Stability Moderate (acrylates typically polymerize on heating) Stable under standard conditions High (polymeric structure)

Notable Differences:

  • The butanoic acid ester’s liquid state and solubility profile make it suitable for formulations requiring low viscosity, such as fragrances ("fruity butanate") .
  • The methacrylate homopolymer’s solid state and thermal stability align with industrial applications in coatings or adhesives .

Biological Activity

Overview

2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS No. 33791-58-1) is an organic compound notable for its unique structural properties and potential applications in various fields including polymer chemistry and medicinal science. This article explores its biological activity based on diverse research findings.

  • Molecular Formula : C13H16O2
  • Molecular Weight : 204.27 g/mol
  • Structure : The compound features a methanoindene moiety which contributes to its reactivity and stability.

The biological activity of this compound primarily involves its interaction with cellular pathways through hydrolysis of the ester group. This reaction can release active components that modulate various enzymatic activities and cellular processes. Research indicates that it may influence:

  • Enzymatic Activities : Potentially acting as an inhibitor or activator in biochemical pathways.
  • Cellular Processes : Involvement in signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Studies have suggested that derivatives of 2-propenoic acid exhibit antimicrobial activity against various pathogens. This activity is attributed to the ability of the compound to disrupt microbial cell membranes.

Cytotoxic Effects

Research indicates that the compound may possess cytotoxic properties against certain cancer cell lines. For instance:

  • Case Study : A study demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Propenoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl esterC14H18O2Exhibits similar reactivity patterns; studied for biological activity.
Dicyclopentyl acrylateC12H18O2Used in coatings and adhesives; shares structural similarities.
Methacrylate of hexahydro-indeneC13H16O2Contains methacrylate functionality; utilized in similar applications.

Synthesis and Applications

The synthesis typically involves the esterification of 2-propenoic acid with hexahydro-4,7-methano-1H-indenyl alcohol under acidic conditions. The resulting ester is utilized in:

  • Polymer Chemistry : As a monomer for creating polymers with enhanced mechanical properties.
  • Materials Science : In the development of advanced materials with specific characteristics such as high thermal stability.

Toxicological Studies

Toxicity assessments have been conducted to evaluate safety profiles for potential applications in consumer products. These studies suggest that while the compound exhibits beneficial biological activities, further research is necessary to fully understand its safety profile.

Q & A

Q. Advanced: How can discrepancies in spectral data across solvent systems be resolved?

Methodological Answer: Implement variable-temperature NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced conformational changes. For IR, use attenuated total reflectance (ATR) with controlled humidity to minimize environmental interference. Compare experimental data with simulated spectra from molecular dynamics (MD) trajectories to identify solvent-specific interactions .

Basic: What safety protocols are mandatory for laboratory handling?

Methodological Answer:
Essential personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. Use fume hoods for synthesis steps involving volatilization. Emergency procedures require immediate flushing of exposed skin/eyes with water for 15+ minutes and medical consultation for inhalation exposure .

Q. Advanced: How should carcinogenicity risk influence experimental design?

Methodological Answer: For chronic exposure studies, implement closed-system reactors with HEPA filtration and real-time air quality monitoring. Use in vitro models (e.g., Ames test) to assess mutagenic potential before in vivo trials. Dose-response studies should follow OECD Guideline 451, with histopathological analysis of target organs .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
Primary routes involve:

Esterification: Reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenol with acryloyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (0–5°C, 12 h).

Polymerization: Radical-initiated homopolymerization using azobisisobutyronitrile (AIBN) at 60–80°C in toluene .

Q. Advanced: How can Design of Experiments (DoE) optimize synthesis yield?

Methodological Answer: Apply a 2³ factorial design to test variables: temperature (60–80°C), initiator concentration (0.1–1.0 mol%), and reaction time (6–24 h). Analyze response surfaces to identify interactions between factors. For esterification, use Taguchi methods to minimize byproduct formation by optimizing stoichiometry and solvent polarity .

Basic: What are the compound’s stability profiles under standard storage?

Methodological Answer:
Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent photodegradation. Thermal stability tests (TGA/DSC) show decomposition onset at ~180°C. Monitor hydrolysis susceptibility via periodic HPLC analysis of stored samples (0–6 months) .

Q. Advanced: What methodologies characterize degradation pathways under stress conditions?

Methodological Answer: Perform forced degradation studies:

  • Oxidative: 3% H₂O₂ at 40°C for 72 h, analyzed via LC-MS to identify quinone derivatives.
  • Thermal: Isothermal aging at 100°C with FTIR-ATR to track carbonyl index reduction. Kinetic modeling using the Arrhenius equation predicts shelf-life under accelerated conditions .

Basic: What computational tools predict this compound’s reactivity?

Methodological Answer:
Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict nucleophilic/electrophilic sites and regioselectivity in Diels-Alder reactions .

Q. Advanced: How can MD simulations resolve contradictory solvation effects?

Methodological Answer: Run nanosecond-scale MD simulations in explicit solvents (water, THF) using AMBER force fields. Analyze radial distribution functions (RDFs) to quantify solvent-shell interactions. Compare with experimental dielectric constant data to validate solvation models .

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